2-Tert-butylmorpholine
Description
2-Tert-butylmorpholine is a substituted morpholine derivative characterized by a tert-butyl group attached to the second carbon of the six-membered morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their structural versatility and electronic properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-tert-butylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-9-4-5-10-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
DDGWWGFLUBJYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The evidence references tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate , a morpholine derivative with additional phenyl and ester groups. Key differences include:
- Solubility: While data for 2-Tert-butylmorpholine are unavailable, the analog’s ester functionality may enhance solubility in polar solvents, whereas the tert-butyl group in this compound could favor nonpolar solvents.
Physicochemical Properties
No direct data for this compound are provided in the evidence. However, analogous compounds like tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibit:
- Molecular Weight : 353.41 g/mol (analog) vs. ~157.23 g/mol (estimated for this compound).
- Functional Groups : The analog’s ketone and ester groups contrast with this compound’s simpler tertiary amine and ether structure.
Limitations of Available Evidence
The sole referenced compound, tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, differs significantly in structure and application. Key gaps include:
- Missing Data: No melting/boiling points, solubility, or safety profiles for this compound.
- Synthesis and Patents: While patents for the analog are mentioned , none are cited for this compound.
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